Oxacyclotetradecane Erythromycin Derivative
Oxacyclotetradecane Erythromycin Derivative
Erythromycin derivative.
(10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin is the Erythromycin derivative.
(10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin is the Erythromycin derivative.
Brand Name:
Vulcanchem
CAS No.:
144604-03-5
VCID:
VC21336038
InChI:
InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3/b20-17+/t21-,22-,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,35+,36+,37-,38-/m1/s1
SMILES:
CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O
Molecular Formula:
C38H67NO12
Molecular Weight:
729.9 g/mol
Oxacyclotetradecane Erythromycin Derivative
CAS No.: 144604-03-5
VCID: VC21336038
Molecular Formula: C38H67NO12
Molecular Weight: 729.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Erythromycin derivative. (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin is the Erythromycin derivative. |
---|---|
CAS No. | 144604-03-5 |
Product Name | Oxacyclotetradecane Erythromycin Derivative |
Molecular Formula | C38H67NO12 |
Molecular Weight | 729.9 g/mol |
IUPAC Name | (3R,4S,5S,6R,7R,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione |
Standard InChI | InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3/b20-17+/t21-,22-,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,35+,36+,37-,38-/m1/s1 |
Standard InChIKey | XBRPMQCVVSGOJB-LUHVZOSXSA-N |
Isomeric SMILES | CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)\C)(C)O |
SMILES | CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O |
Canonical SMILES | CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O |
Appearance | Yellowish-Beige Solid |
Melting Point | >230°C (dec.) |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin; Oxacyclotetradecane Erythromycin Derivative |
PubChem Compound | 12148839 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume